1-(3-Bromophenyl)cyclobutanol

Overview

Description

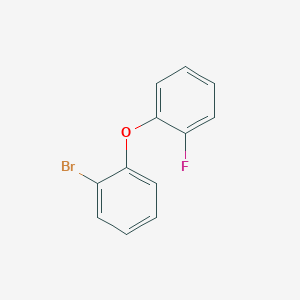

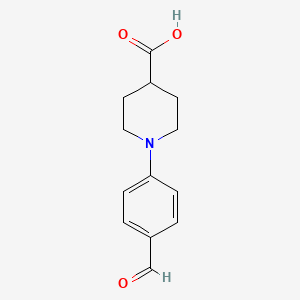

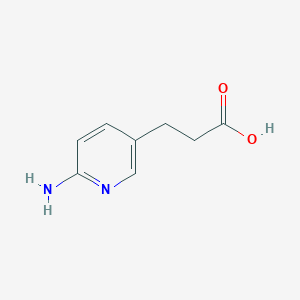

“1-(3-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 210826-67-8 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclobutan-1-ol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)cyclobutanol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)cyclobutanol” is a solid at room temperature . It has a molecular weight of 227.1 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Pharmacology

1-(3-Bromophenyl)cyclobutanol: has potential applications in pharmacology due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. For instance, its bromophenyl group can be utilized in the creation of anti-arrhythmic agents , where it may contribute to the pharmacokinetic properties of the drug.

Organic Synthesis

In organic synthesis, 1-(3-Bromophenyl)cyclobutanol serves as a versatile building block. Its cyclobutanol core can be involved in ring expansion reactions or serve as a scaffold for the synthesis of more complex cyclobutane-containing natural products, which are known for their potent biological activities .

Materials Science

The compound’s unique structure makes it suitable for materials science research, particularly in the development of new polymeric materials. The strained cyclobutane ring can impart unique mechanical properties to polymers, potentially leading to materials with novel features .

Analytical Chemistry

In analytical chemistry, 1-(3-Bromophenyl)cyclobutanol could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It may also play a role in the development of new analytical methods for detecting related compounds .

Biochemistry

Biochemically, 1-(3-Bromophenyl)cyclobutanol might be investigated for its interaction with biological macromolecules. It could be used to study enzyme-substrate interactions, particularly with enzymes that process cyclic compounds .

Environmental Science

This compound could be explored for its environmental impact, such as its biodegradability or potential as a bioaccumulative substance. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .

Agriculture

In agriculture, research could focus on the compound’s potential use as a precursor for agrochemicals. Its bromophenyl group might be useful in the synthesis of pesticides or herbicides that require specific structural features for their activity .

Food Industry

While not directly used in food, 1-(3-Bromophenyl)cyclobutanol could be studied for its indirect applications, such as its role in the synthesis of food-grade dyes or flavor compounds. Its reactivity might allow for the creation of novel additives or processing aids .

Safety and Hazards

properties

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSPZIVLQFVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)